Compound Description: This series of novel amide derivatives were synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line MCF7 using the MTT assay []. Specifically, compounds with a methyl substituent at the ortho or para position of the phenyl ring in the amide portion showed promising cytotoxic activity.
Relevance: These compounds share a core pyrazole structure with 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide. Additionally, they both feature a substituted phenyl ring linked to the pyrazole core through a linker. This structural similarity suggests potential anti-cancer properties for the target compound. You can find more information on these derivatives in the paper titled "Graph Theoretical analysis, in silico modeling and molecular dynamic studies of (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives for the treatment of breast cancer." []
Compound Description: This teraryl oxazolidinone compound displayed potent antibacterial activity, a good safety profile in MTT assays, and low hERG K(+) channel inhibition []. It also exhibited improved survival protection compared to linezolid in MRSA systemic infection mouse models and high oral bioavailability.
Relevance: Both 10f phosphate and 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide contain the 3-(pyridin-2-yl)-1H-pyrazol-1-yl moiety. The presence of this shared pharmacophore suggests potential antibacterial activity for the target compound, although further investigation is needed. More details on this compound can be found in the paper "Discovery of a Teraryl Oxazolidinone Compound (S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate as a Novel Antimicrobial Agent with Enhanced Safety Profile and Efficacies." [].
Compound Description: This compound is a potent and selective glucagon receptor antagonist. It demonstrated high binding affinity to the glucagon receptor (IC50 of 6.6 nM) and effectively lowered glucose levels in both acute and chronic mouse models [].
Relevance: While structurally distinct from 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, MK-0893 shares the common feature of a substituted pyrazole ring. Although their biological targets are different, the shared presence of this pharmacophore allows for the exploration of potential structure-activity relationships within pyrazole-containing compounds. Further details on this compound's activity can be found in the publication titled "Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes." [].
Compound Description: This compound, a celecoxib derivative, was initially identified as a phosphoinositide-dependent protein kinase-1 (PDK1) inhibitor. Further studies revealed its direct inhibitory activity against p21-activated kinase (PAK) []. OSU-03012 demonstrated inhibitory effects on the growth of basal-like breast cancer cells in vitro and in vivo.
Relevance: OSU-03012 and 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide share a common structural motif: a substituted pyrazole ring connected to a phenyl acetamide group. This structural similarity suggests a potential link between their mechanisms of action and warrants further investigation into the target compound's potential as a kinase inhibitor. More information on OSU-03012 can be found in the paper "The Phosphoinositide-Dependent Kinase-1 Inhibitor 2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012) Prevents Y-Box Binding Protein-1 from Inducing Epidermal Growth Factor Receptor" [] and "2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} Acetamide (OSU-03012), a Celecoxib Derivative, Directly Targets p21-Activated Kinase" [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.